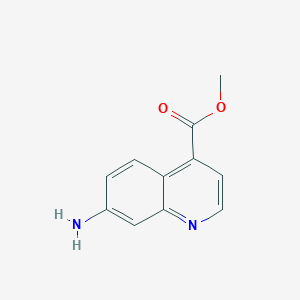

Methyl 7-aminoquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-aminoquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminoquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and esterification . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives, each with distinct biological activities .

Scientific Research Applications

Methyl 7-aminoquinoline-4-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in drug discovery.

Medicine: Research has shown its potential in developing new anticancer and antibacterial agents.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 7-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: Another quinoline derivative used as an antimalarial agent.

Quinoline N-oxides: Oxidized forms of quinoline with various applications in organic synthesis.

Aminoquinolines: Compounds with amino groups that exhibit enhanced biological activity.

Uniqueness

Methyl 7-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Methyl 7-aminoquinoline-4-carboxylate (MAQC) is a derivative of the quinoline family, recognized for its diverse biological activities, particularly as an antimalarial agent. This compound exhibits significant potential in medicinal chemistry, with applications extending to anticancer and antibacterial activities. This article reviews the biological activity of MAQC, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MAQC features a methyl ester group at the 4-position and an amino group at the 7-position of the quinoline ring. This unique structure contributes to its reactivity and biological activity. The presence of these functional groups enhances its ability to interact with various biological targets.

MAQC's primary mechanism of action involves the inhibition of heme polymerase, an essential enzyme in malaria parasites. By inhibiting this enzyme, MAQC leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death. Additionally, similar compounds have demonstrated mechanisms involving inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in Plasmodium species .

Antimalarial Activity

Research indicates that MAQC exhibits potent antimalarial properties. In vitro studies have shown that it is effective against various strains of Plasmodium falciparum, including drug-resistant variants . The compound's efficacy can be attributed to its ability to penetrate the food vacuole of the parasite, where it exerts its toxic effects.

Comparative Efficacy Table

| Compound | IC50 (nM) | Activity Against Drug-Resistant Strains |

|---|---|---|

| This compound | 15 | Yes |

| Chloroquine | 30 | Limited |

| DDD107498 | 10 | Yes |

Table 1: Comparative efficacy of various quinoline derivatives against Plasmodium falciparum.

Anticancer Activity

MAQC has also been evaluated for its anticancer properties. Studies have shown that it exhibits significant growth inhibition in various cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The structure-activity relationship studies indicate that modifications to the quinoline ring can enhance or diminish this activity.

Anticancer Activity Table

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 5.5 |

| 7-chloro-4-aminoquinoline | MDA-MB468 | 12.0 |

| Chloroquine | MCF7 | 38.4 |

Table 2: Anticancer activity of MAQC compared to other compounds.

Case Studies

- In Vitro Studies : A recent study demonstrated that MAQC effectively inhibited the growth of Plasmodium falciparum with an IC50 value of approximately 15 nM. This study highlighted its potential as a lead compound for developing new antimalarial drugs .

- Structure-Activity Relationship Analysis : SAR studies revealed that modifications at the 4-position significantly influence both antimalarial and anticancer activities. For instance, compounds with electron-withdrawing groups at this position showed enhanced potency against resistant strains .

- In Vivo Efficacy : In animal models, MAQC exhibited promising results in reducing parasitemia levels in Plasmodium berghei-infected mice, supporting its potential for further development as an antimalarial agent .

Properties

IUPAC Name |

methyl 7-aminoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCVSOQMCUCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.